6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one
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Overview
Description
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a 95% aqueous ethanol extract prepared from the stems of Nicotiana tabacum can be partitioned between ethyl acetate and 3% tartaric acid. The aqueous layer is then adjusted to pH 9.0 with saturated sodium carbonate solution and extracted with ethyl acetate again. The ethyl acetate-soluble alkaloid materials are subjected to column chromatography and preparative HPLC to afford the desired furoquinoline alkaloids .
Industrial Production Methods
Industrial production methods for Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the furoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-tobacco mosaic virus activity is believed to result from its ability to inhibit viral replication by interfering with viral RNA synthesis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- include:
- 7-Methoxy-6-methylfuro[2,3-b]quinoline
- 7-Methoxy-6-prenylfuro[2,3-b]quinoline
- 2-Phenylbenzo[g]furo[2,3-b]quinoxaline
Uniqueness
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
523-15-9 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C14H13NO4/c1-15-10-7-12(18-3)11(17-2)6-9(10)13(16)8-4-5-19-14(8)15/h4-7H,1-3H3 |
InChI Key |
LOHVXKBBNRJOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)C3=C1OC=C3)OC)OC |
Origin of Product |
United States |
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